Fuziline

Overview

Description

Fuziline is an aminoalcohol-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii, a plant widely used in traditional Chinese medicine . This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and metabolic disorders .

Mechanism of Action

Target of Action

Fuziline is a diterpene alkaloid found in Aconitum kusnezoffii and Aconitum carmichaelii . It has been reported to have a cardioprotective activity .

Mode of Action

This compound’s mode of action involves its interaction with β-adrenergic receptors (β-AR). It activates β-AR nonselectively, which in turn activates the downstream cAMP-PKA signaling pathway . This activation leads to an increase in liver glycogenolysis and triglyceride hydrolysis, accompanied by enhancing mitochondrial energy metabolism .

Biochemical Pathways

The activation of the cAMP-PKA signaling pathway by this compound leads to an increase in liver glycogenolysis and triglyceride hydrolysis . This suggests that this compound affects the biochemical pathways related to energy metabolism. It enhances mitochondrial energy metabolism, which is crucial for the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

It is known that this compound is a key thermogenic property in radix aconiti carmichaeli, responsible for its thermogenic effects with a high relative importance of 33% . This suggests that this compound may have good bioavailability and can effectively exert its effects in the body.

Result of Action

This compound has been reported to have a cardioprotective activity . It effectively increases cell viability and alleviates isoproterenol-induced apoptosis . This compound also significantly decreases the production of ROS, maintains mitochondrial membrane potential (MMP), and blocks the release of cytochrome C . This suggests that this compound could play a cardioprotective role through restoring the mitochondrial function .

Action Environment

The action of this compound can be influenced by environmental factors. It is known that this compound is derived from Aconiti lateralis radix pre-parata, a traditional Chinese medicine that has been found to be effective in treating cardiovascular diseases and metabolic disorders . This suggests that the efficacy of this compound may be influenced by the quality and preparation of the plant material from which it is derived.

Biochemical Analysis

Biochemical Properties

Fuziline interacts with various enzymes, proteins, and other biomolecules. It has been shown to have activity against damage induced by pentobarbital sodium in cardiomyocytes by recovering beating rhythm and increasing cell viability . This suggests that this compound may interact with enzymes and proteins involved in cardiac function.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it effectively increased cell viability and alleviated isoproterenol-induced apoptosis . This compound also significantly decreased the production of reactive oxygen species (ROS), maintained mitochondrial membrane potential (MMP), and blocked the release of cytochrome C .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to activate β-adrenergic receptors nonselectively, which in turn activates the downstream cAMP-PKA signaling pathway, leading to an increase in liver glycogenolysis and triglyceride hydrolysis . This enhances mitochondrial energy metabolism, suggesting that this compound may exert its effects through interactions with biomolecules involved in these pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound exhibits a mean half-life of 5.93 hours, 6.13 hours, and 5.12 hours for 14 mg/kg, 24 mg/kg, and 4 mg/kg, respectively, by oral administration in rats . This suggests that this compound has a relatively stable effect over time.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to activate β-adrenergic receptors, leading to an increase in liver glycogenolysis and triglyceride hydrolysis . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.

Preparation Methods

Fuziline can be isolated from the lateral roots of Aconitum carmichaelii through various extraction and purification processes . The industrial production of this compound involves the use of advanced chromatographic techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) . This method ensures high purity and accurate quantification of this compound in the final product .

Chemical Reactions Analysis

Fuziline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

In chemistry, it is used as a model compound to study the reactivity and stability of diterpenoid alkaloids . In biology and medicine, Fuziline has shown promise in the treatment of cardiovascular diseases by activating beta-adrenergic receptors to stimulate thermogenesis and improve glucose and lipid metabolism . Additionally, it has been found to alleviate isoproterenol-induced myocardial injury by inhibiting reactive oxygen species-triggered endoplasmic reticulum stress . In the industrial sector, this compound is being explored for its potential use in the development of new therapeutic agents .

Comparison with Similar Compounds

Fuziline is unique among diterpenoid alkaloids due to its specific molecular structure and pharmacological properties . Similar compounds include neoline, songorine, and 10-OH mesaconitine, which are also derived from Aconitum species . this compound stands out due to its potent thermogenic and cardioprotective effects .

Properties

CAS No. |

80665-72-1 |

|---|---|

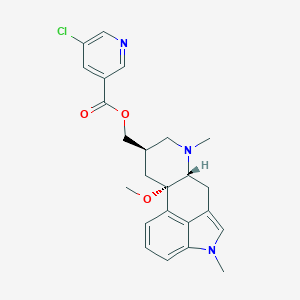

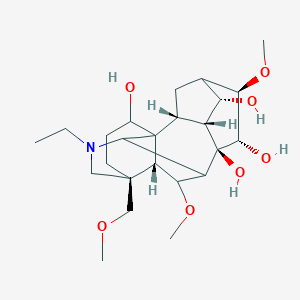

Molecular Formula |

C24H39NO7 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5S,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20+,21-,22-,23-,24+/m0/s1 |

InChI Key |

FPECZWKKKKZPPP-NIYPSSDPSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |

Pictograms |

Acute Toxic |

Synonyms |

(1α,6α,14α,15α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol; 15α-Hydroxyneoline; Fuziline; Senbusine C; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of fuziline?

A1: this compound has been shown to exert cardioprotective effects by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway. [] It also exhibits thermogenic activity by activating β-adrenergic receptors (β-AR), leading to increased liver glycogenolysis, triglyceride hydrolysis, and enhanced mitochondrial energy metabolism. []

Q2: How does this compound affect mitochondrial function?

A2: this compound has been observed to maintain mitochondrial membrane potential (MMP) and block the release of cytochrome C, suggesting a protective role in preserving mitochondrial function. [] Additionally, its activation of the β-AR pathway ultimately enhances mitochondrial energy metabolism, contributing to thermogenesis. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C23H37NO4, and its molecular weight is 391.54 g/mol. []

Q4: What spectroscopic data are available for this compound characterization?

A4: this compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). These techniques provide information about its structure, functional groups, and molecular weight. [, ]

Q5: What is known about the stability of this compound under different storage conditions?

A5: Studies have shown that this compound remains stable under various sample storage and processing conditions, indicating its robustness for pharmaceutical applications. []

Q6: Does this compound exhibit any catalytic properties?

A6: Current research primarily focuses on this compound's pharmacological activities, and there is limited information available regarding its catalytic properties.

Q7: Have any computational studies been conducted on this compound?

A7: While specific computational studies on this compound are limited in the provided research, advanced analytical techniques like UHPLC-Q-TOF-MS coupled with chemometrics have been employed to distinguish it from other alkaloids and identify potential quality markers. []

Q8: What formulation strategies can be employed to improve this compound's stability, solubility, or bioavailability?

A8: Current research primarily focuses on this compound's characterization and pharmacological activities. Further investigation is needed to explore specific formulation strategies for enhancing its stability, solubility, and bioavailability.

Q9: What are the SHE considerations for this compound research and development?

A9: Given the toxicity associated with Aconitum species, including this compound-containing varieties, SHE regulations are paramount. Researchers and developers must adhere to strict safety protocols during extraction, handling, and disposal of this compound and related compounds. []

Q10: What is the pharmacokinetic profile of this compound?

A10: Studies in rats have revealed that the pharmacokinetics of this compound follow first-order kinetics after oral administration. The mean half-life ranges from 5.12 to 6.13 hours, with peak concentration and area under the curve increasing linearly with dosage. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q11: How does the pharmacokinetic profile of this compound differ when administered as a pure compound versus in an extract?

A11: Comparative pharmacokinetic studies in rats have demonstrated significant differences between the administration of pure this compound and this compound-containing extracts. Administration in extract form appears to enhance absorption compared to the pure compound. []

Q12: What in vitro models have been used to study this compound's cardioprotective effects?

A12: In vitro studies have employed isoproterenol (ISO)-induced myocardial injury models in cells. This compound effectively increased cell viability, reduced ISO-induced apoptosis, and mitigated ROS production, indicating its protective potential against cardiac damage. []

Q13: What in vivo models have been used to study this compound's therapeutic effects?

A13: this compound's cardioprotective effects have been investigated in vivo using ISO-induced myocardial injury models in rats. Results demonstrated improved cardiac function and reduced ER stress-induced apoptosis. [] Additionally, studies in mice with dobutamine-induced heart damage showed that this compound reduced cardiac damage and pyroptosis by lowering specific inflammatory markers and preventing cardiac myocyte necrosis. []

Q14: Is there evidence of resistance or cross-resistance to this compound?

A14: Current research primarily focuses on this compound's initial pharmacological effects, and there is limited information available regarding potential resistance mechanisms or cross-resistance with other compounds.

Q15: What is the known toxicity profile of this compound?

A15: While this compound exhibits therapeutic potential, it is crucial to acknowledge its origin from Aconitum species, known for their toxicity. Specifically, this compound is found alongside highly toxic diester-diterpenoid alkaloids in Aconitum carmichaelii. [] While some studies suggest this compound may have a lower toxicity profile compared to other Aconitum alkaloids, further research is needed to establish its safety profile comprehensively.

Q16: Have any targeted drug delivery strategies been explored for this compound?

A16: Current research primarily focuses on this compound's fundamental characterization and pharmacological activities. Further investigation is needed to explore targeted drug delivery strategies to enhance its therapeutic efficacy and minimize potential off-target effects.

Q17: Are there any known biomarkers associated with this compound's efficacy or toxicity?

A17: While specific biomarkers for this compound have yet to be identified, research suggests that changes in certain metabolic pathways, such as valine, leucine and isoleucine biosynthesis, tryptophan metabolism, glycerophospholipid metabolism, and sphingolipid metabolism, could be potentially linked to its protective effects against myocardial ischemia. [] Further research is needed to validate these findings and explore their potential as biomarkers.

Q18: What analytical techniques are commonly employed for this compound quantification?

A18: Several analytical methods have been developed and validated for this compound quantification, including:

- High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD): This technique allows the separation and quantification of this compound alongside other aminoalcohol-diterpenoid alkaloids in Aconitum carmichaelii. []

- Ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS): This highly sensitive and specific method enables the identification and quantification of this compound and other Aconitum alkaloids in complex mixtures, even at low concentrations. []

- Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This technique provides high sensitivity and selectivity for simultaneous determination of this compound and other alkaloids in biological matrices, making it suitable for pharmacokinetic studies. [, ]

Q19: What is the environmental impact of this compound and its degradation products?

A19: Current research primarily focuses on this compound's pharmacological properties, and there is limited information available regarding its environmental impact and degradation pathways.

Q20: How are the analytical methods for this compound quantification validated?

A20: Analytical methods for this compound quantification undergo rigorous validation procedures to ensure their accuracy, precision, and specificity. These procedures typically involve evaluating parameters like linearity, sensitivity, selectivity, recovery, precision, and accuracy. [, , , ]

Q21: What quality control measures are implemented in this compound research and production?

A21: Quality control is crucial in this compound research and production due to the inherent toxicity associated with Aconitum species. Stringent measures are employed throughout the process, from plant material sourcing and authentication to extraction, purification, and analysis of final products. []

Q22: Does this compound elicit any immunological responses?

A22: Current research primarily focuses on this compound's pharmacological properties, and there is limited information available regarding its potential immunogenicity or ability to elicit immunological responses.

Q23: Does this compound interact with any drug transporters?

A23: Specific studies investigating this compound's interactions with drug transporters are limited in the provided research. Further investigation is needed to assess its potential for drug-drug interactions via transporter-mediated mechanisms.

Q24: Does this compound induce or inhibit any drug-metabolizing enzymes?

A24: Specific studies investigating this compound's effects on drug-metabolizing enzymes are limited in the provided research. Further research is necessary to assess its potential for metabolic interactions with other drugs.

Q25: What is known about the biocompatibility and biodegradability of this compound?

A25: Specific studies on the biocompatibility and biodegradability of this compound are limited in the provided research. Further investigation is needed to assess its long-term effects and environmental fate.

Q26: Are there any known alternatives or substitutes for this compound with similar therapeutic potential?

A26: While this compound exhibits promising therapeutic activities, research on alternative compounds with similar effects is ongoing. Several other diterpenoid alkaloids found in Aconitum species, as well as synthetic analogs, are being investigated for their potential to offer comparable or superior therapeutic benefits with improved safety profiles. []

Q27: What are the considerations for recycling and waste management in this compound production?

A27: Sustainable practices in this compound production are essential. This includes responsible sourcing of plant material, optimizing extraction processes to minimize waste generation, and exploring eco-friendly solvents and techniques for compound isolation and purification. []

Q28: What research infrastructure and resources are crucial for advancing this compound research?

A28: Advancing this compound research requires access to specialized equipment and expertise, including:

Q29: What are the key historical milestones in this compound research?

A29: The research on this compound has witnessed significant milestones, including:

- Initial isolation and identification: this compound was first isolated and characterized from Aconitum carmichaelii in 1972, marking a crucial step in understanding its chemical structure. []

- Development of analytical methods: Over the years, various analytical techniques, such as HPLC-ELSD, UHPLC-Q-TOF-MS, and UPLC-MS/MS, have been developed and validated for accurate quantification of this compound in various matrices, contributing significantly to its pharmacological and pharmacokinetic evaluation. [, , ]

- Exploration of diverse pharmacological activities: Research has expanded beyond this compound's initial discovery to encompass a wider range of potential therapeutic applications, including its cardioprotective, analgesic, anti-inflammatory, and thermogenic effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.